4-Aminonicotinohydrazide

概要

説明

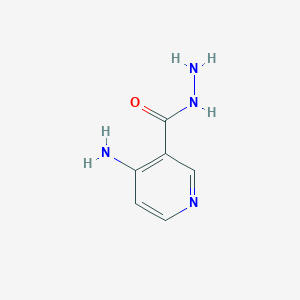

4-Aminonicotinohydrazide is a nitrogen-containing heterocyclic compound It is a derivative of pyridine, characterized by the presence of an amino group at the fourth position and a carbohydrazide group at the third position of the pyridine ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminonicotinohydrazide typically involves the reaction of 4-aminopyridine with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the carbohydrazide derivative. The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

化学反応の分析

Hydrazone Formation via Carbonyl Condensation

4-Aminonicotinohydrazide readily reacts with aldehydes or ketones to form hydrazones. For example:

-

Reaction with 2,4-dihydroxybenzaldehyde yields crystalline hydrazones under mechanochemical or solvent-free conditions. These products undergo further post-synthetic modifications, such as vapor-mediated reactions with pyridinecarbaldehydes to form hydrazone-Schiff bases (4a-3py , 4b-4py ) .

-

Kinetic studies using IR-ATR and chemometric analysis (principal component analysis) reveal reaction completion within 24–48 hours under solid-state conditions .

Table 1: Hydrazone Formation Examples

| Carbonyl Compound | Product | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 2,4-Dihydroxybenzaldehyde | Hydrazone 4a | Mechanochemical, RT | 85 | |

| 3-Pyridinecarbaldehyde | Schiff base 4a-3py | Vapor diffusion, 48 h | 78 |

Cyclization to Heterocycles

The compound participates in cyclocondensation reactions to form nitrogen-rich heterocycles:

-

Triazolone Synthesis : Reacts with huisgen zwitterion and aldehyde hydrazones in a cascade mechanism via four processes (I–IV), forming 4-amino-1,2,4-triazol-3-ones. Density functional theory (DFT) calculations identify channel 3 (energy barrier: 32.19 kcal/mol) as the most favorable pathway .

-

Quinazoline Formation : Condensation with isonicotinic acid derivatives under solvent-free melt conditions yields quinazolin-4(3H)-ones, which exhibit antimicrobial activity .

Table 2: Cyclization Reactions

| Reagent | Product | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Huisgen zwitterion | 4-Amino-1,2,4-triazol-3-one | Thermal, 80°C | 92 | |

| Isonicotinic hydrazide | Quinazoline 3c | Melt reaction, 120°C | 76 |

Nucleophilic Arylation

The hydrazide moiety undergoes Cu-catalyzed cross-coupling reactions:

-

CuI/4-Hydroxy-l-Proline Catalysis : Coupling with aryl iodides (e.g., 2-bromoarylcarbonyls) produces N-aryl hydrazides. Ortho-substituted aryl iodides exhibit reversed regioselectivity .

-

Palladium-Catalyzed C–N Coupling : Reactions with aryl tosylates yield unsymmetrical N,N-diarylhydrazines (e.g., N,N-diarylhydrazine , 89% yield) .

Table 3: Arylation Reactions

| Substrate | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Bromobenzaldehyde | CuI/4-Hydroxy-l-proline | N-Aryl hydrazide | 82 | |

| 4-Nitrophenyl tosylate | Pd(OAc)₂/XPhos | N,N-Diarylhydrazine | 89 |

Catalytic Cascade Reactions

This compound derivatives participate in aminocatalytic cascades:

-

Friedel–Crafts/Michael Addition : Hydrazone 1a reacts with α,β-unsaturated aldehydes under asymmetric aminocatalysis (e.g., catalyst 3d ) to form tetrahydroindolizines (4a–o ) with >90% enantiomeric excess (ee) .

-

Post-Synthetic Modifications : Tetrahydroindolizines undergo chemoselective transformations, such as reductive amination or lactamization, to yield polycyclic derivatives (e.g., 7a , 96% yield) .

Biological Activity and Inhibition

While not a direct reaction, biological studies inform its reactivity:

-

Myeloperoxidase Inhibition : Analogous hydrazides (e.g., 4-aminobenzoic acid hydrazide) irreversibly inhibit peroxidases via heme bleaching and radical adduct formation, suggesting potential bioactivity for this compound .

-

Antimicrobial Derivatives : Hydrazone-Schiff bases (4c , 4d ) show activity against Staphylococcus aureus (MIC = 25–50 μg/mL), comparable to ampicillin .

Mechanistic Insights

-

DFT Studies : Thermodynamic and kinetic analyses of triazolone formation confirm a six-membered transition state during proton elimination (ΔG‡ = 32.19 kcal/mol) .

-

Spectroscopic Monitoring : IR-ATR and powder XRD track solid-state hydrazone formation, revealing time-dependent crystallinity changes .

科学的研究の応用

Synthesis of 4-Aminonicotinohydrazide

The synthesis of this compound typically involves the reaction of nicotinic acid with hydrazine derivatives. Various methods have been reported, including condensation reactions with aldehydes to form acylhydrazones, which can be further transformed into more complex derivatives such as oxadiazoles and other heterocycles . These synthetic pathways are crucial for developing compounds with enhanced biological activity.

Biological Activities

The biological activities of this compound and its derivatives include:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate potent activity, making it a candidate for developing new antimicrobial agents .

- Anticancer Properties : Research indicates that certain derivatives of this compound show cytotoxic effects against human cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells, highlighting its potential as an anticancer therapeutic agent .

- Anticonvulsant Effects : Some studies have identified nicotinic acid hydrazone derivatives as potential anticonvulsant agents, suggesting that this compound may also exhibit similar pharmacological properties .

Material Science Applications

In addition to its biological applications, this compound is being explored in material science:

- Surfactants : The compound has been utilized in synthesizing amphiphilic surfactants that demonstrate good biocompatibility and drug delivery capabilities. These surfactants can encapsulate hydrophobic drugs like amphotericin B, enhancing their solubility and efficacy in therapeutic applications .

- Corrosion Inhibition : Recent studies have demonstrated that hydrazide derivatives can act as effective corrosion inhibitors for mild steel in acidic environments. The adsorption characteristics of these compounds suggest they form protective layers on metal surfaces, thereby preventing corrosion .

Antimicrobial Activity Assessment

A comprehensive study evaluated the antimicrobial activity of various acylhydrazones derived from nicotinic acid hydrazide. The findings indicated that certain compounds had MIC values as low as 1.95 µg/mL against Staphylococcus epidermidis, showcasing their potential as effective antibacterial agents against resistant strains .

Anticancer Activity

In a study focusing on the cytotoxic effects of this compound derivatives on HepG2 liver cancer cells, several compounds demonstrated significant growth inhibition. The structure-activity relationship (SAR) analysis provided insights into the functional groups responsible for enhanced activity, guiding future drug design efforts .

Development of Biocompatible Surfactants

Research on the self-assembly of nicotinic hydrazide-based surfactants revealed promising results in drug delivery systems. The synthesized surfactants exhibited high entrapment efficiency for amphotericin B, indicating their potential use in formulating effective oral dosage forms for treating fungal infections .

作用機序

The mechanism of action of 4-Aminonicotinohydrazide involves its interaction with voltage-gated potassium channels. By inhibiting these channels, the compound prolongs the action potential duration and enhances neurotransmitter release. This leads to improved neuronal signaling and has potential therapeutic effects in neurological conditions.

類似化合物との比較

4-Aminopyridine: A closely related compound with similar ion channel modulating properties.

3-Aminopyridine: Another pyridine derivative with distinct chemical and biological properties.

2-Aminopyridine: Differing in the position of the amino group, leading to different reactivity and applications.

Uniqueness: 4-Aminonicotinohydrazide is unique due to the presence of both an amino group and a carbohydrazide group on the pyridine ring

生物活性

4-Aminonicotinohydrazide is a derivative of nicotinic acid, known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of nicotinic acid with hydrazine derivatives. The following general reaction scheme outlines the process:

- Reactants : Nicotinic acid and hydrazine hydrate.

- Reaction Conditions : The reaction is often conducted in an alcohol solvent under reflux conditions.

- Product Isolation : The resulting hydrazide can be purified through crystallization or chromatography.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacterial strains. In a study comparing its efficacy to standard antibiotics:

- Bacillus subtilis : Inhibition zone of 29 mm.

- Escherichia coli : Strong inhibitory effect with an inhibition zone of 30 mm.

- Other tested pathogens showed moderate to weak inhibition compared to standard drugs .

Antiviral Properties

Research indicates that derivatives of nicotinic acid, including this compound, have potential antiviral activity. A docking study revealed that these compounds interact with viral proteins, suggesting a mechanism for their antiviral effects. Notably, binding affinities were reported in the micromolar range, indicating promising therapeutic potential against viral infections .

Anticancer Activity

The compound has shown promise in anticancer research, particularly against human breast cancer cell lines (MCF-7). Studies indicate that certain derivatives exhibit IC50 values significantly lower than standard treatments, highlighting their potential as effective anticancer agents .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.

- Docking Studies : Computational studies have demonstrated strong binding interactions with target proteins, suggesting a rational basis for its biological effects .

- Cellular Uptake : The lipophilicity of the compound may facilitate its uptake into cells, enhancing its bioactivity .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against multiple strains of bacteria using the disc diffusion method. The results indicated that this compound exhibited superior activity compared to traditional antibiotics.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Bacillus subtilis | 29 |

| Escherichia coli | 30 |

| Staphylococcus aureus | Moderate |

Case Study 2: Anticancer Activity

In vitro studies on MCF-7 cells revealed that certain derivatives of this compound had IC50 values significantly lower than those of established anticancer drugs.

| Compound | IC50 (µM) |

|---|---|

| This compound | 0.051 |

| Standard Drug | 7.832 |

特性

IUPAC Name |

4-aminopyridine-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O/c7-5-1-2-9-3-4(5)6(11)10-8/h1-3H,8H2,(H2,7,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPTAJLRKVUUHKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1N)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00542258 | |

| Record name | 4-Aminopyridine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00542258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89533-20-0 | |

| Record name | 4-Aminopyridine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00542258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。